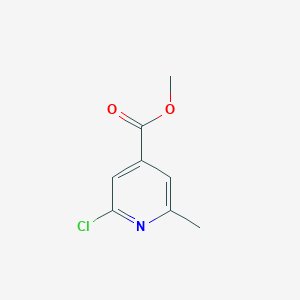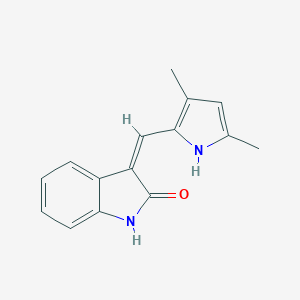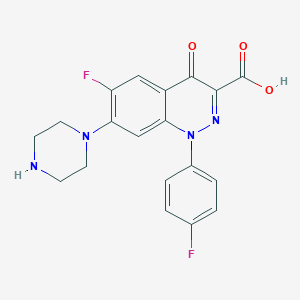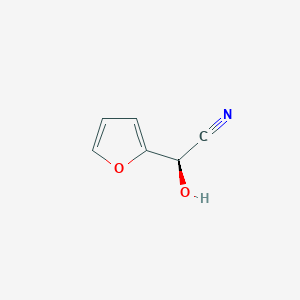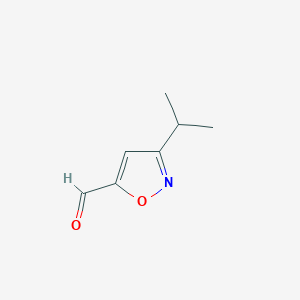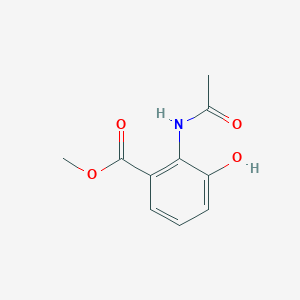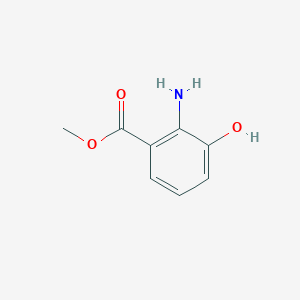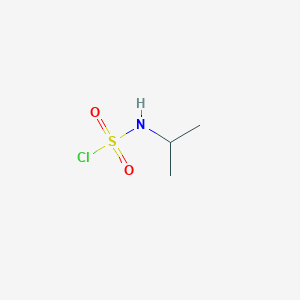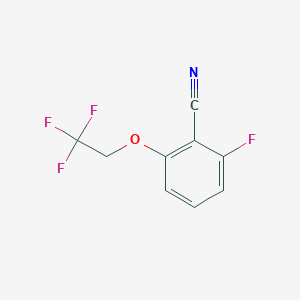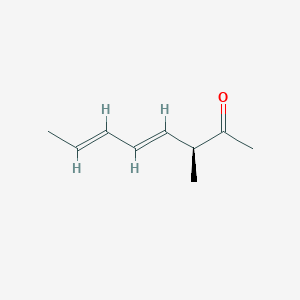
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that is commonly found in various plant species. This compound has been extensively studied due to its potential therapeutic properties.
作用机制
The mechanism of action of (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is not fully understood. However, research has shown that this compound works by inhibiting various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate various antioxidant enzymes, which help to reduce oxidative stress.
生化和生理效应
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been found to have various biochemical and physiological effects. Research has shown that this compound can reduce inflammation, oxidative stress, and cell damage. It has also been found to improve cognitive function, reduce blood glucose levels, and reduce the risk of cancer.
实验室实验的优点和局限性
One of the advantages of using (3S,4E,6E)-3-Methylocta-4,6-dien-2-one in lab experiments is its availability. This compound can be easily synthesized or isolated from plant sources. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on (3S,4E,6E)-3-Methylocta-4,6-dien-2-one. One direction is to further investigate its potential therapeutic properties and develop drugs based on this compound. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research can be done to improve the solubility of this compound in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that can lead to the development of new drugs and a better understanding of its mechanism of action.
合成方法
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one can be synthesized using various methods. One of the most common methods is the isolation from plant sources. This compound is found in various plants such as ginger, turmeric, and mango. Another method is the chemical synthesis of the compound using starting materials such as 3-methyl-2-buten-1-ol and acetic acid.
科学研究应用
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
CAS 编号 |
116454-34-3 |
|---|---|
产品名称 |
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one |
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
(3S,4E,6E)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1 |
InChI 键 |
PNFIYBQOUPIIHJ-MBFKRBPYSA-N |
手性 SMILES |
C/C=C/C=C/[C@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
规范 SMILES |
CC=CC=CC(C)C(=O)C |
同义词 |
4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



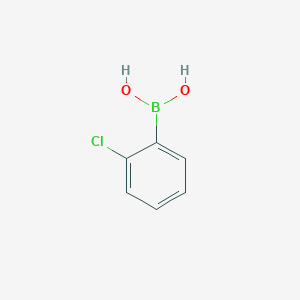
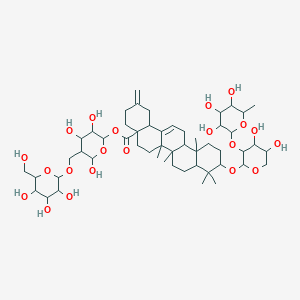
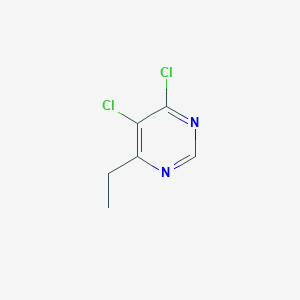
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
